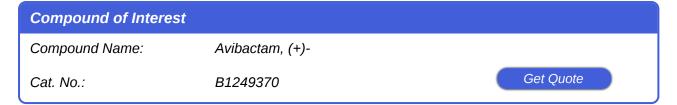


# Mitigating potential adverse effects observed in preclinical studies of Avibactam

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# Technical Support Center: Avibactam Preclinical Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential adverse effects of Avibactam observed in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

# **Frequently Asked Questions (FAQs)**

Q1: What are the primary adverse effects observed in preclinical toxicology studies of Avibactam?

A1: The main adverse effect noted in preclinical studies of Avibactam was observed in a preand postnatal development study in rats. This study revealed an increased incidence of dilated renal pelvis and ureter in the offspring of dams administered Avibactam.[1] In general intravenous toxicity studies in rats and dogs, Avibactam was considered minimally toxic.[1] No new toxicities were observed when Avibactam was administered in combination with ceftazidime.[1]

Q2: Were any central nervous system (CNS) adverse effects observed in preclinical studies?

## Troubleshooting & Optimization





A2: No, preclinical safety pharmacology studies for Avibactam did not indicate any signals of central nervous system toxicity.[1] This is in contrast to some clinical observations where CNS events have been reported, particularly in patients with renal impairment.

Q3: Why is there a discrepancy between the lack of CNS effects in preclinical studies and the observed CNS effects in clinical settings?

A3: This discrepancy is not uncommon in drug development and can be attributed to several factors:

- Species Differences: The expression and function of drug transporters at the blood-brain barrier can vary significantly between animal models (like rats and dogs) and humans.[2][3]
   These transporters regulate the entry of substances into the brain, and differences in their activity can lead to different levels of drug exposure in the CNS.
- Limitations of Preclinical Models: Standard preclinical safety models may not be sensitive enough to detect all potential neurotoxic effects, especially those that are subtle, functional, or occur under specific physiological conditions (e.g., in the presence of renal impairment, which can lead to higher drug concentrations).[4][5]
- Underlying Patient Conditions: Clinical neurotoxicity is often observed in patients with preexisting conditions, such as renal insufficiency, which are not typically replicated in standard preclinical toxicology studies.[6]

Q4: What is the potential mechanism behind the observed dilation of the renal pelvis and ureter in rat pups?

A4: The precise mechanism for Avibactam-induced renal pelvis and ureter dilation in neonatal rats has not been definitively elucidated in the available literature. However, drug-induced hydronephrosis in animal models can be related to either a functional or obstructive process.[1] One hypothesis is that the developing renal system of the rat pup may be particularly sensitive to high concentrations of the drug, potentially leading to a functional obstruction or alteration in urine flow dynamics. The kidneys are a major route of elimination for Avibactam, and the expression and function of renal transporters are still maturing in the neonatal period.[7][8]

## **Troubleshooting Guides**

## Troubleshooting & Optimization





Issue: Unexplained mortality or morbidity in neonatal rats in a developmental toxicity study.

- Possible Cause: As observed in preclinical studies with other compounds, high doses of a substance can lead to grossly distended bladders and renal pelves in neonatal rats, which can contribute to mortality.[1]
- Troubleshooting Steps:
  - Necropsy: Perform a thorough gross necropsy on all deceased and euthanized pups, with a specific focus on the urinary tract. Look for signs of bladder distention, and dilation of the ureters and renal pelves.
  - Histopathology: Conduct a microscopic examination of the kidneys and ureters to identify any signs of renal parenchymal atrophy or obstruction.
  - Dose-Response Evaluation: Carefully evaluate the dose-response relationship for this finding. Determine the No Observed Adverse Effect Level (NOAEL) for renal pelvis dilation.
  - Cross-Fostering Studies: To distinguish between in utero and lactational exposure,
    consider a cross-fostering study where pups from treated dams are raised by control dams and vice versa.[1]

Issue: Difficulty in translating preclinical renal findings to predict human risk.

- Possible Cause: Species differences in renal development and physiology. The rat kidney undergoes significant postnatal development, which may make it more susceptible to certain drug-induced effects compared to humans, where nephrogenesis is complete by birth.
- Troubleshooting Steps:
  - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize preclinical PK/PD data to model and simulate human exposures. This can help in determining if the concentrations at which the adverse effect is observed in rats are relevant to therapeutic concentrations in humans.[9]



- Investigate Renal Transporters: Conduct in vitro studies using human and rat renal transporters (e.g., OATs, OCTs, MRPs) to assess if Avibactam is a substrate or inhibitor.[7]
  [10] Differences in transporter affinity or capacity could explain species-specific effects.
- Alternative Animal Models: If there is a strong concern, consider studies in a second nonrodent species to evaluate developmental renal toxicity, although this is not always standard practice.

### **Data Presentation**

Table 1: Summary of Avibactam Preclinical Toxicology Findings



Study Type	Species	Key Findings
General Toxicity (Intravenous)	Rat, Dog	Minimally toxic. No new toxicities were observed with the ceftazidime-avibactam combination.[1]
Safety Pharmacology	N/A	No adverse signals were noted in cardiac, renal, CNS, or gastrointestinal studies.[1]
Genotoxicity	In vitro & In vivo	Negative in a battery of assays including Ames test, unscheduled DNA synthesis, chromosomal aberration assay, and rat micronucleus study.[1]
Fertility	Rat	No adverse effects on male or female fertility.[1]
Embryo-fetal Development	Rat, Rabbit	Not teratogenic. No embryofetal toxicity in rats at doses up to 1000 mg/kg/day.
Pre- and Postnatal Development	Rat	No effects on pup growth and viability. Increased incidence of dilated renal pelvis and ureter in offspring.[1]

## **Experimental Protocols**

Detailed Methodology: Pre- and Postnatal Developmental Toxicity Study (Segment III)

The following is a representative protocol for a pre- and postnatal developmental toxicity study in rats, based on general principles outlined in regulatory guidelines. The specific parameters for an Avibactam study would need to be tailored based on its pharmacokinetic and toxicological profile.



#### Animal Model:

- Species: Sprague-Dawley or Wistar rats.
- Age: Young adults at the start of treatment.
- Housing: Individually housed in a controlled environment (temperature, humidity, light/dark cycle).

#### Dose Administration:

- Route of Administration: Intravenous infusion, to mimic the clinical route.
- Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group. The high dose should be selected to induce some maternal toxicity without causing excessive mortality.
- Treatment Period: Dams are typically dosed from implantation (gestation day 6) through lactation until postnatal day 20.

#### Maternal Observations:

- Monitor for clinical signs of toxicity, body weight changes, and food consumption throughout the study period.
- Observe the parturition process, including duration of gestation and any difficulties.

#### Offspring (F1 Generation) Evaluation:

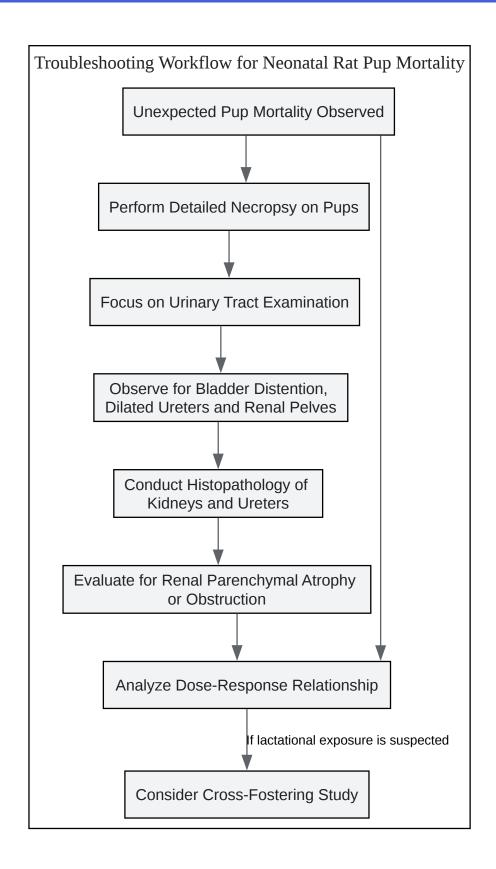
- At birth, record the number of live and dead pups, sex, and individual pup weights.
- Conduct daily clinical observations of the pups.
- Record pup weights at regular intervals (e.g., postnatal days 1, 4, 7, 14, and 21).
- At weaning (postnatal day 21), select a subset of pups for detailed necropsy.



- Urinary Tract Evaluation: During necropsy, pay close attention to the kidneys, ureters, and bladder. Record any macroscopic observations of dilation. The kidneys and ureters should be preserved for histopathological examination.
- Functional assessments (e.g., developmental landmarks, sensory functions, motor activity) can also be incorporated.
- Data Analysis:
  - Analyze maternal and offspring data for statistically significant differences between dose groups and the control group.
  - Determine the No Observed Adverse Effect Level (NOAEL) for both maternal and developmental toxicity.

# **Mandatory Visualization**

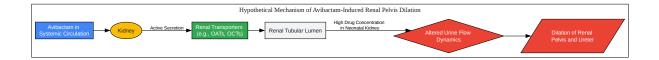




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Troubleshooting workflow for unexpected pup mortality.





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Hypothesized pathway for renal pelvis dilation.

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